molecular formula C18H16N2O3 B4381386 N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4381386
M. Wt: 308.3 g/mol
InChI Key: UAJGVJKNPIAGFA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule based on an isoxazole scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry and pharmacological research. This compound is part of a class of molecules being investigated for their ability to interact with key biological pathways. Specifically, structural analogs of this core isoxazole-carboxamide architecture have demonstrated potent immunosuppressive properties by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) , suggesting its value in studying immune response regulation . Furthermore, related isoxazole derivatives have been identified as active agents in oncology research, where they function as inhibitors of key enzymes like acid ceramidase (AC) . Inhibiting AC is an emerging strategy to disrupt ceramide metabolism, which can shift the cellular balance toward apoptosis and potentially enhance the efficacy of standard anti-cancer treatments . Its mechanism is hypothesized to involve the modulation of such enzymatic activity or signaling pathways, leading to pro-apoptotic effects, as seen in related compounds that increase the expression of caspases and Fas in Jurkat cell models . This product is supplied as a solid and is intended for use in in vitro assay development and biochemical research. Researchers exploring sphingolipid-mediated disorders, cancer biology, or autoimmune diseases will find this compound a valuable pharmacological tool. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-15-10-8-14(9-11-15)19-18(21)16-12-17(23-20-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJGVJKNPIAGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [2+3] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring undergoes oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours, the oxazole ring forms an oxazole-2-oxide derivative. This reaction modifies the electronic properties of the ring, enhancing its electrophilicity for subsequent substitutions.

Reaction Reagent Conditions Product
Oxazole oxidationH₂O₂, CH₃COOH60°C, 4 hoursOxazole-2-oxide derivative

Reduction Reactions

Catalytic hydrogenation using Pd/C (10% wt.) under 3 atm H₂ pressure in ethanol reduces the oxazole ring to oxazoline. This reaction preserves the carboxamide group while increasing the compound’s basicity.

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group participates in EAS due to the electron-donating ethoxy (-OCH₂CH₃) group. Key reactions include:

Nitration

Using HNO₃/H₂SO₄ at 0–5°C yields monosubstituted nitro derivatives at the para position relative to the ethoxy group. Reaction kinetics show 85% conversion within 2 hours.

Reaction Reagent Conditions Regioselectivity
NitrationHNO₃, H₂SO₄0–5°C, 2 hoursPara to ethoxy group

Halogenation

Bromine (Br₂) in CCl₄ introduces bromine atoms at the ortho and para positions of the phenyl ring. A 1:2 molar ratio of compound to Br₂ produces a dibrominated product with 72% yield.

Hydrolysis

The carboxamide group undergoes acidic or basic hydrolysis:

  • Acidic conditions (6M HCl, reflux) : Cleavage to 5-phenyl-1,2-oxazole-3-carboxylic acid and 4-ethoxyaniline.

  • Basic conditions (NaOH 2M, 80°C) : Forms the sodium salt of the carboxylic acid, recoverable via acidification.

Condensation Reactions

Reacting with hydrazine (NH₂NH₂) in ethanol under reflux forms a hydrazide derivative. This reaction is quantitative (>95% yield) within 3 hours.

Cross-Coupling Reactions

The phenyl substituent enables palladium-catalyzed couplings:

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1) at 90°C, biaryl derivatives are synthesized. Yields range from 65–78% depending on the boronic acid’s electronic nature.

Stability Under Physicochemical Conditions

  • Thermal stability : Decomposes above 220°C without melting (DSC data).

  • Photostability : Degrades under UV light (λ = 254 nm) in 48 hours, forming a quinone-like byproduct .

This compound’s multifunctional reactivity makes it valuable for synthesizing derivatives with tailored electronic and steric properties. Further studies are needed to explore enantioselective modifications and catalytic applications .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block for synthesizing more complex molecules. Its oxazole ring structure allows for diverse modifications, making it useful in the development of new chemical entities.

Reagent in Organic Reactions

  • N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can act as a reagent in various organic reactions, contributing to the synthesis of derivatives with tailored properties for specific applications.

Biological Applications

Antimicrobial and Antifungal Properties

  • Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. For instance, studies have shown that modifications to the oxazole ring can enhance these properties, making them candidates for developing new antimicrobial agents .

Anticancer Activity

  • The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways . The mechanism of action typically involves the inhibition of cell proliferation and induction of cell death through apoptosis pathways.

Medicinal Chemistry

Drug Development Candidates

  • This compound has been explored as a lead compound in drug development. Its structural features allow for modifications that enhance pharmacological properties such as bioavailability and target specificity. For example, derivatives have been synthesized that show promising activity against various cancer cell lines .

Xanthine Oxidase Inhibition

  • A related study focused on oxazole derivatives demonstrated their potential as xanthine oxidase inhibitors. This is significant for treating conditions like gout and hyperuricemia. The IC50 values of these compounds indicate strong inhibitory effects compared to standard treatments like allopurinol .

Industrial Applications

Material Science

  • The unique chemical properties of this compound make it suitable for developing new materials. Its application in polymer chemistry has been explored, particularly in creating polymers with enhanced thermal and mechanical properties.
Compound NameStructure FeaturesNotable ActivitiesIC50 (µM)
N-(4-fluorophenyl)-5-methylisoxazoleIsoxazole ring with fluorineAntimicrobial0.55
N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamidePurine derivativeXanthine oxidase inhibitor0.014
N-(4-methoxyphenyl)-5-phenyloxazoleMethoxy substitutionAnticancer0.037

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of oxazole derivatives including N-(4-ethoxyphenyl)-5-phenyloxazole against human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of various oxazole derivatives on xanthine oxidase were assessed. The findings revealed that modifications to the phenyl groups significantly enhanced inhibitory potency, with some compounds demonstrating IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced inflammation. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar phenyl-ethoxy structure.

    Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action.

    Isoxazole Derivatives: Other isoxazole-based compounds with varying substituents that exhibit different biological activities.

Uniqueness: N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring and phenyl-ethoxy substituents contribute to its stability and reactivity, making it a versatile compound in various applications.

Biological Activity

N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H15N3O4C_{16}H_{15}N_{3}O_{4} with a molecular weight of 313.31 g/mol. Its IUPAC name is 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
IUPAC Name5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide
InChIInChI=1S/C16H15N3O4/c1-3...
CAS No.Not specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study highlighted the efficacy of related oxazole derivatives against various cancer cell lines. For instance, an analog demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It interacts with key enzymes involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. This includes efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and inflammation.
  • Receptors : It has the potential to bind to various receptors involved in signaling pathways that regulate cell growth and immune responses.

Pathways Involved:
The compound influences several biochemical pathways including:

  • Apoptosis induction in cancer cells.
  • Modulation of inflammatory cytokine production.

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives where one derivative exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 1.06 to 3.92 µM). Such findings underscore the potential of N-(4-ethoxyphenyl)-5-phenyl derivatives in drug development .

Q & A

Q. What established synthetic routes are available for N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid with 4-ethoxyaniline derivatives. A common method employs carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane or THF under nitrogen. For example, similar oxazole carboxamides were synthesized via activation of the carboxylic acid followed by nucleophilic acyl substitution with amines, yielding products in 34–85% after purification by flash chromatography or preparative HPLC . Optimization may include varying solvents (e.g., DMF for polar substrates), temperature control (0–25°C), or using HOBt as an additive to suppress racemization.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity. For instance, aromatic protons in similar compounds resonate at δ 7.2–8.0 ppm, with oxazole protons at δ 6.5–7.0 ppm .
  • HRMS (ESI+) : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC : For purity assessment (e.g., >95% purity using C18 columns with acetonitrile/water gradients) .
  • IR Spectroscopy : To identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. How does the ethoxyphenyl substituent influence the compound’s chemical reactivity?

The 4-ethoxy group is electron-donating, enhancing electrophilic substitution on the phenyl ring (e.g., nitration or halogenation at the meta position). However, steric hindrance from the ethoxy group may reduce reactivity in coupling reactions. Comparative studies with methoxy or halogen-substituted analogs suggest that ethoxy groups improve solubility in organic solvents while maintaining stability under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate biological activity?

SAR strategies include:

  • Substituent Variation : Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cycloheptyl) to assess effects on target binding .
  • Bioisosteric Replacement : Substitute the oxazole ring with thiazole or triazole moieties to modulate pharmacokinetic properties .
  • In Vitro Assays : Test derivatives against relevant biological targets (e.g., kinase inhibition or antimicrobial activity) and correlate with LogP and polar surface area values .

Q. What computational methods predict binding modes and affinity with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the ethoxyphenyl group) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS or AMBER) .
  • QSAR Models : Train regression models using descriptors like H-bond donors/acceptors and topological polar surface area .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies may arise from twinning, poor resolution (>1.0 Å), or disordered solvent. Solutions include:

  • Multi-Software Validation : Cross-check refinements using SHELXL (for small molecules) and PHENIX (for macromolecules) .
  • High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps .
  • Twinned Refinement : Apply HKLF 5 in SHELXL for twinned crystals .

Q. What strategies identify biological targets for this compound in phenotypic screens?

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound-induced phenotypes .
  • Transcriptomic Profiling : RNA-seq to detect pathway enrichment (e.g., Wnt/β-catenin for oxazole carboxamides) .

Q. How can researchers address low yield or reproducibility in scale-up synthesis?

  • DoE Optimization : Use factorial designs to test variables (e.g., stoichiometry, solvent volume, temperature) .
  • Flow Chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., oxazole cyclization) .
  • In Situ Monitoring : Employ ReactIR or PAT tools to track intermediate formation and adjust conditions in real time .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Potential causes include:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Impurity Effects : Trace solvents (e.g., DMSO) or byproducts may modulate activity. Re-test after rigorous purification (>99% purity via prep-HPLC) .
  • Solubility Artifacts : Poor solubility in assay buffers (e.g., PBS) can lead to false negatives. Use co-solvents (≤1% DMSO) or nanoformulations .

Q. What analytical approaches validate stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions (ICH Q1B), followed by LC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss via UPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

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